molecular formula C12H22S7 B14244583 [Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol CAS No. 342813-90-5

[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol

Cat. No.: B14244583
CAS No.: 342813-90-5
M. Wt: 390.8 g/mol
InChI Key: KLCYHJOHDHNVQG-UHFFFAOYSA-N
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Description

[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol is a complex organosulfur compound with the molecular formula C₁₂H₂₂S₇ This compound is characterized by its unique structure, which includes multiple sulfur atoms and a dithiane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol typically involves the reaction of 1,4-dithiane-2,5-diol with appropriate thiol-containing reagents . The reaction is carried out in the presence of a catalytic amount of sodium hydroxide in methanol at room temperature (25°C). This method yields the desired compound with a moderate yield of around 55% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dithiane rings into simpler thiol-containing compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Typical reagents include alkyl halides and other electrophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol involves its interaction with various molecular targets, primarily through its sulfur atoms. These interactions can lead to the formation of disulfide bonds, which are crucial in many biological processes. The compound can also act as a nucleophile, participating in various substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dithiane: A well-known sulfur-containing compound used as a protecting group in organic synthesis.

    1,4-Dithiane: Similar to [Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol but with fewer sulfur atoms and a simpler structure.

    2,3-Dihydro-1,4-dithiins: Compounds with similar reactivity but different ring structures.

Properties

CAS No.

342813-90-5

Molecular Formula

C12H22S7

Molecular Weight

390.8 g/mol

IUPAC Name

[5-[[5-(sulfanylmethyl)-1,4-dithian-2-yl]methylsulfanylmethyl]-1,4-dithian-2-yl]methanethiol

InChI

InChI=1S/C12H22S7/c13-1-9-5-18-11(7-16-9)3-15-4-12-8-17-10(2-14)6-19-12/h9-14H,1-8H2

InChI Key

KLCYHJOHDHNVQG-UHFFFAOYSA-N

Canonical SMILES

C1C(SCC(S1)CSCC2CSC(CS2)CS)CS

Origin of Product

United States

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